Superior Potency and Subtype Selectivity Versus CyPPA and NS309
NS13001 exhibits a 33-fold higher potency at SK3 (EC50 0.14 μM) compared to its lead compound CyPPA (EC50 6 μM for SK3) [1]. Additionally, NS13001 demonstrates a 6.4-fold improvement in SK2 potency (EC50 1.8 μM vs. 14 μM for CyPPA) [1]. While NS309 shows similar SK3 potency (EC50 0.9 μM), it lacks the SK2/3 subtype selectivity of NS13001 and significantly activates SK1 and hIK channels [1].
| Evidence Dimension | EC50 for SK3 channel activation |
|---|---|
| Target Compound Data | 0.14 μM |
| Comparator Or Baseline | CyPPA: 6 μM; NS309: 0.9 μM |
| Quantified Difference | 43-fold lower vs. CyPPA; 6.4-fold lower vs. NS309 |
| Conditions | Inside-out patch clamp experiments on hSK3 channels, 0.2 μM Ca2+ |
Why This Matters
Higher potency enables lower dosing in vitro and in vivo, reducing potential solvent toxicity and cost per experiment.
- [1] Kasumu, A. W., Hougaard, C., Rode, F., Jacobsen, T. A., Sabatier, J. M., Eriksen, B. L., ... & Bezprozvanny, I. (2012). Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2. Chemistry & Biology, 19(10), 1340-1353. DOI: 10.1016/j.chembiol.2012.07.013 View Source
